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Compound of Interest

Compound Name: Stearoxypropyl dimethylamine

Cat. No.: B093239 Get Quote

An In-Depth Technical Guide to the Structural Analysis of Stearoxypropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine with applications

primarily in the cosmetics and personal care industries, where it functions as a conditioning

agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic

stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage,

imparts its surfactant properties.

A precise structural analysis is paramount for ensuring product quality, verifying purity,

identifying potential impurities from synthesis, and understanding its function in formulations. It

is crucial to distinguish Stearoxypropyl dimethylamine from a structurally similar compound,

Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter

features an amide bond (-C(=O)N-), leading to significant differences in chemical properties

and reactivity. This guide focuses exclusively on the structural characterization of

Stearoxypropyl dimethylamine (CAS: 17517-01-0).[1]
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The fundamental structure of Stearoxypropyl dimethylamine consists of an 18-carbon

saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally

substituted with a dimethylamine moiety. The key physicochemical properties derived from

public chemical databases are summarized below.

Property Value Source

IUPAC Name
N,N-dimethyl-3-

octadecoxypropan-1-amine
[1]

CAS Number 17517-01-0 [1]

Molecular Formula C₂₃H₄₉NO [1]

Molecular Weight 355.6 g/mol [1]

Canonical SMILES
CCCCCCCCCCCCCCCCCCO

CCCN(C)C
[1]

Integrated Workflow for Structural Analysis
A comprehensive structural elucidation of Stearoxypropyl dimethylamine requires an

integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that

data from each method complements the others, leading to an unambiguous structural

confirmation.
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Caption: Logical workflow for the comprehensive structural analysis of Stearoxypropyl
dimethylamine.

Key Analytical Techniques and Experimental
Protocols
The following sections detail the primary analytical methods for characterizing the structure of

Stearoxypropyl dimethylamine, including generalized experimental protocols and expected

data.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to deduce structural

information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is

particularly suitable for this molecule due to its volatility.

Experimental Protocol (GC-MS):

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an

Electron Ionization (EI) source.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

Inlet: Split/splitless injector at 280-300°C.

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min,

and hold for 5-10 minutes.

MS Conditions: EI source at 70 eV. Mass scan range of m/z 40-600.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 355 is expected but may

be weak or absent in EI. The most characteristic fragmentation is the alpha-cleavage adjacent

to the nitrogen atom, which is a dominant process for amines.[2][3] Cleavage of the ether bond

can also occur.
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m/z (Predicted) Fragment Ion Structure Fragmentation Pathway

355 [C₂₃H₄₉NO]⁺ Molecular Ion [M]⁺

340 [C₂₂H₄₆NO]⁺
Loss of a methyl radical (•CH₃)

from the N-terminus

58 [C₃H₈N]⁺

Alpha-cleavage, forming

[CH₂=N(CH₃)₂]⁺. This is often

the base peak.

298 [C₁₈H₃₇O-CH₂-CH₂]⁺
Cleavage between Cα and Cβ

of the propyl amine group.

255 [C₁₈H₃₉]⁺
Cleavage at the ether C-O

bond, loss of •O(CH₂)₃N(CH₃)₂

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C

NMR identifies the different carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃).

Acquisition (¹H): Acquire spectrum with a standard pulse program, typically with 16-32 scans.

Acquisition (¹³C): Acquire spectrum using a proton-decoupled pulse sequence, typically

requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135

experiments can be run to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃): Protons nearer to the electronegative oxygen

and nitrogen atoms are shifted downfield.[2][4][5]
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Protons Approx. δ (ppm) Multiplicity Integration

CH₃-(CH₂)₁₆- 0.88 Triplet (t) 3H

CH₃-(CH₂)₁₆- 1.25 Broad Multiplet ~32H

-O-CH₂-CH₂- 3.41 Triplet (t) 2H

-O-CH₂-CH₂- 1.80 Quintet (p) 2H

-CH₂-CH₂-N- 2.35 Triplet (t) 2H

-N-(CH₃)₂ 2.22 Singlet (s) 6H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃): Similar to ¹H NMR, carbons closer to

heteroatoms are deshielded and appear at higher chemical shifts.[5]

Carbons Approx. δ (ppm)

CH₃-(CH₂)₁₆- 14.1

CH₃-(CH₂)₁₆- 22.7 - 31.9

-O-CH₂-CH₂- 71.5

-O-CH₂-CH₂- 29.5

-CH₂-CH₂-N- 57.0

-N-(CH₃)₂ 45.4

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

Instrumentation: A standard FTIR spectrometer.

Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or

NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).
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Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ by averaging

16-32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H

stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack

N-H stretching bands.[4][6]

Wavenumber (cm⁻¹) Vibration Functional Group

2950 - 2850 C-H Stretch Alkane (CH₂, CH₃)

1470 - 1450 C-H Bend Alkane

1150 - 1050 C-O-C Stretch Ether (strong, diagnostic)

1250 - 1020 C-N Stretch Aliphatic Amine

Proposed Synthesis Pathway and Impurity Profiling
While specific manufacturing processes are often proprietary, a chemically logical route for

synthesizing Stearoxypropyl dimethylamine is the Williamson ether synthesis. This pathway

informs the potential process-related impurities that must be monitored during quality control.
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Caption: Proposed Williamson ether synthesis route for Stearoxypropyl dimethylamine.
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This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the

stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.

Potential Impurities:

Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.

Side Products: Elimination products from the chloro-amine starting material.

Homocoupling Products: Dimerization of starting materials.

These impurities can be detected and quantified using the chromatographic and spectroscopic

techniques described above, particularly GC-MS for its high sensitivity and separation

capabilities.

Conclusion
The structural analysis of Stearoxypropyl dimethylamine is achieved through a synergistic

combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS

confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of

the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to

confirm the presence of key functional groups, notably the characteristic ether linkage, and the

absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is

essential for the unambiguous structural confirmation, purity assessment, and quality control of

Stearoxypropyl dimethylamine in research and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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